
(3-氯-2-(4-甲基哌啶-1-基)吡啶-4-基)硼酸
描述
“(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid” is a chemical compound. It is related to 3-Chloro-2-(4-methylpiperidin-1-yl)aniline and 3-Pyridinylboronic acid , which are used in various chemical reactions .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki-Miyaura cross-coupling reactions . This is a type of reaction where an organoboron compound (like a boronic acid) is coupled with an organic halide using a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C12H17ClN2/c1-9-5-7-15 (8-6-9)12-10 (13)3-2-4-11 (12)14/h2-4,9H,5-8,14H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), and nitrogen (N) atoms. Chemical Reactions Analysis
This compound, like other boronic acids, can participate in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions . It can also participate in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .科学研究应用
Suzuki–Miyaura Cross-Coupling Reactions
One of the most prominent applications of boronic acids, including the compound , is in Suzuki–Miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The mild conditions and functional group tolerance make this method particularly valuable for synthesizing pharmaceuticals, polymers, and advanced materials.
Catalyst Development
Boronic acids serve as crucial intermediates in the development of catalytic systems. They are often used to create new catalytic complexes that can facilitate various chemical transformations, leading to more efficient and sustainable chemical processes .
Protodeboronation Studies
The compound can be used in protodeboronation studies to understand the stability and reactivity of boronic esters. These studies are essential for developing new methods for the removal of boron moieties from molecules after they have served their purpose in a synthetic sequence .
Homologation Reactions
Boronic acids are key reagents in homologation reactions where they are used to extend carbon chains in organic molecules. This application is particularly useful in the synthesis of complex organic structures from simpler precursors .
Material Science
In material science, boronic acids can be used to modify the surface properties of materials. This includes creating coatings that can improve the durability or functionality of materials used in various industries .
Biological Studies
Boronic acids have unique properties that make them suitable for biological studies. They can act as enzyme inhibitors or probes in biochemical assays, contributing to our understanding of biological processes and the development of new drugs .
Sensor Development
The compound’s ability to form reversible covalent bonds with diols and other entities makes it an excellent candidate for developing sensors. These sensors can detect sugars or other biological substances, which has implications for medical diagnostics .
Environmental Chemistry
Boronic acids are involved in environmental chemistry research, where they can be used to remove or detect pollutants. Their chemical properties allow them to bind with various substances, aiding in environmental monitoring and cleanup efforts .
属性
IUPAC Name |
[3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c1-8-3-6-15(7-4-8)11-10(13)9(12(16)17)2-5-14-11/h2,5,8,16-17H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTCFFVYWUICEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N2CCC(CC2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



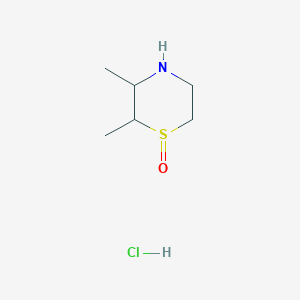
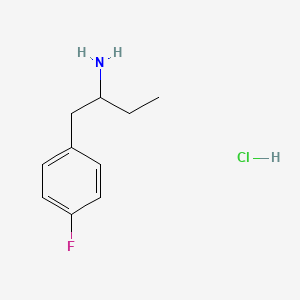

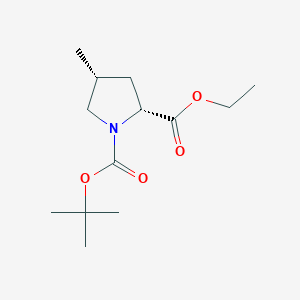
![4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1458424.png)
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B1458426.png)
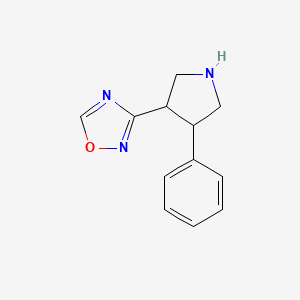
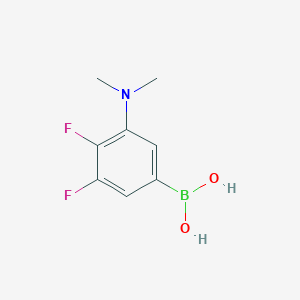
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)
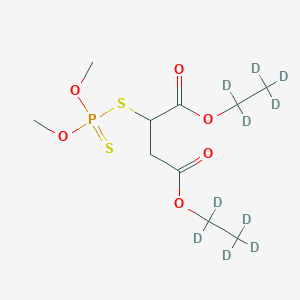

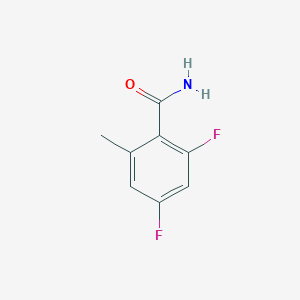
![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)
